molecular formula C15H15FO3 B6303828 4-Benzyloxy-5-fluoro-3-methoxybenzyl alcohol CAS No. 2056110-49-5

4-Benzyloxy-5-fluoro-3-methoxybenzyl alcohol

Cat. No. B6303828
CAS RN: 2056110-49-5
M. Wt: 262.28 g/mol
InChI Key: QGZSOPFDUIJEGW-UHFFFAOYSA-N
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Description

4-Benzyloxy-5-fluoro-3-methoxybenzyl alcohol is a chemical compound with the molecular formula C15H15FO3 . It has a molecular weight of 262.28 . The IUPAC name for this compound is (4-(benzyloxy)-3-fluoro-5-methoxyphenyl)methanol . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15FO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the benzyloxy, fluoro, and methoxy groups on the benzene ring.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.28 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Protective Groups in Organic Synthesis

A study by Crich and Li (2009) introduces a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group. This protecting group, introduced by means of readily prepared benzyl bromide, is cleaved under desilylation conditions. The new group is fully compatible with the removal of p-methoxybenzyl ethers, demonstrating applications in the stereocontrolled synthesis of β-mannopyranosides, showcasing its utility in complex organic synthesis processes (Crich, Li, & Shirai, 2009).

Photocatalytic Oxidation of Benzyl Alcohols

Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, on a TiO2 photocatalyst under O2 atmosphere. This study highlights the potential of benzyl alcohol derivatives in photocatalytic applications, indicating a route for selective oxidation processes in green chemistry applications (Higashimoto et al., 2009).

Antiplasmodial Activity

Hadanu et al. (2010) synthesized and evaluated the antiplasmodial activities of (1)-N-(4-methoxybenzyl)-1,10-phenanthrolinium bromide, showcasing the potential of benzyl alcohol derivatives in the development of therapeutic agents against Plasmodium falciparum, the parasite responsible for malaria. This research underscores the pharmaceutical applications of modified benzyl alcohols in addressing global health challenges (Hadanu et al., 2010).

Antioxidant Properties in Polymers

Pouteau et al. (2005) investigated the structural modification of Kraft lignin and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) after acid treatment. The study demonstrated the influence of such modifications on the antioxidant properties of the treated fractions when used in polypropylene, highlighting the application of benzyl alcohol derivatives in enhancing the stability and longevity of polymeric materials (Pouteau et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Pharmacokinetics (ADME Properties):

Action Environment:

Environmental factors (pH, temperature, co-administered drugs) can impact the compound’s stability, efficacy, and bioavailability. For instance, pH variations may affect solubility and absorption.

4-Benzyloxy-5-fluoro-3-methoxybenzyl alcohol . Its potential applications and therapeutic relevance remain an area of exploration . If you have any specific questions or need additional details, feel free to ask! 😊

properties

IUPAC Name

(3-fluoro-5-methoxy-4-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZSOPFDUIJEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211121
Record name Benzenemethanol, 3-fluoro-5-methoxy-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2056110-49-5
Record name Benzenemethanol, 3-fluoro-5-methoxy-4-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-fluoro-5-methoxy-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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